Anhydrobrazilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrobrazilic acid is an organic compound with the molecular formula C12H10O5.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrobrazilic acid can be synthesized through the condensation of glyoxalic acid (prepared in situ by the oxidation of tartaric acid with periodic acid) with 7-methoxychroman-4-one. The reaction yields the desired acid with a melting point of 204-205°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as condensation reactions and purification processes like recrystallization .
Chemical Reactions Analysis
Types of Reactions: Anhydrobrazilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Anhydrobrazilic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of anhydrobrazilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact pathways and targets are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Brazilic Acid: The parent compound from which anhydrobrazilic acid is derived.
Homoisoflavanones: A class of compounds with similar structural features and chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its derivatives are also of significant interest in various fields of research .
Properties
CAS No. |
29107-21-9 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-(7-methoxy-4-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C12H10O5/c1-16-8-2-3-9-10(5-8)17-6-7(12(9)15)4-11(13)14/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
KVQVEJPIQHNLTM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.